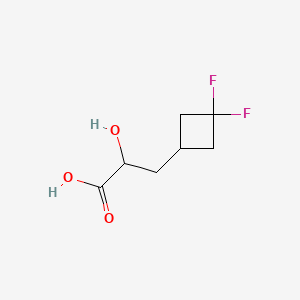
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions, followed by amination to introduce the amine group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: The amine group at the 3-position of the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 3-position of the pyrazole ring.
Applications De Recherche Scientifique
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at certain neurotransmitter receptors, such as the 5-hydroxytryptamine-6 receptor. This interaction can modulate the levels of neurotransmitters like glutamate and acetylcholine, which are associated with cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain neurotransmitter receptors makes it a valuable compound for research in neurological disorders .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12) |
Clé InChI |
HFITWIILBJCFJJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)



![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)



![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)

![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
